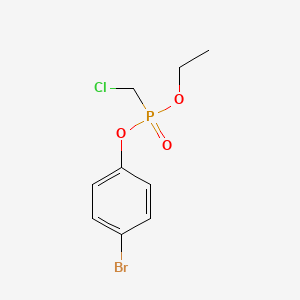
4-Bromophenyl ethyl (chloromethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromophenyl ethyl (chloromethyl)phosphonate: is an organophosphorus compound characterized by the presence of a bromophenyl group, an ethyl group, and a chloromethylphosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromophenyl ethyl (chloromethyl)phosphonate typically involves the reaction of 4-bromophenol with ethyl (chloromethyl)phosphonate under suitable conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions may include refluxing the reactants in an appropriate solvent, such as dichloromethane or toluene, for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 4-Bromophenyl ethyl (chloromethyl)phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Major Products:
Substitution Reactions: Substituted phenyl derivatives.
Oxidation Reactions: Phosphonic acid derivatives.
Reduction Reactions: Methyl-substituted phosphonate derivatives.
Scientific Research Applications
Chemistry: 4-Bromophenyl ethyl (chloromethyl)phosphonate is used as a building block in organic synthesis. It can be employed in the preparation of various phosphonate esters and phosphonic acid derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of phosphonate-containing molecules on biological systems. It may serve as a model compound to investigate the interactions of phosphonates with enzymes and other biomolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Phosphonate derivatives are known for their ability to inhibit enzymes, and this compound could be explored for its inhibitory activity against specific targets.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as flame retardants and plasticizers. Its unique chemical properties make it suitable for incorporation into polymer matrices to enhance their performance.
Mechanism of Action
The mechanism of action of 4-Bromophenyl ethyl (chloromethyl)phosphonate involves its interaction with molecular targets, such as enzymes or receptors. The phosphonate group can mimic the phosphate group in biological molecules, allowing the compound to bind to active sites of enzymes and inhibit their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction.
Comparison with Similar Compounds
- **Diethyl
4-Bromophenylacetic acid: Contains a bromophenyl group and an acetic acid moiety.
Properties
CAS No. |
253315-38-7 |
|---|---|
Molecular Formula |
C9H11BrClO3P |
Molecular Weight |
313.51 g/mol |
IUPAC Name |
1-bromo-4-[chloromethyl(ethoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C9H11BrClO3P/c1-2-13-15(12,7-11)14-9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 |
InChI Key |
YZJUDMYVKQFNPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCl)OC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


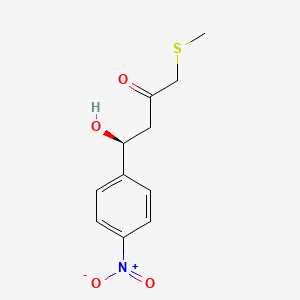
![7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine](/img/structure/B14236266.png)
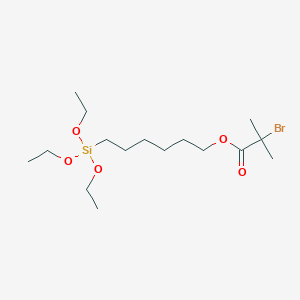
![Triethyl 2,2',2''-[benzene-1,3,5-triyltris(oxy)]triacetate](/img/structure/B14236276.png)
![2,6-Dibromo-4-[2-(dimethylamino)ethyl]phenol](/img/structure/B14236282.png)


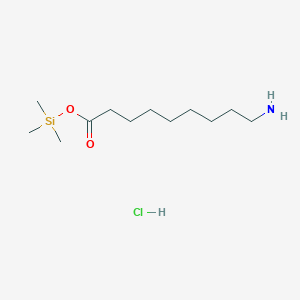
![[Oxybis(6-amino-3,1-phenylene)]bis[(4-methoxyphenyl)methanone]](/img/structure/B14236313.png)
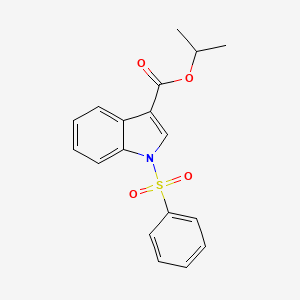
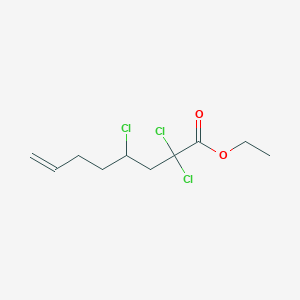
![N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide](/img/structure/B14236335.png)
![4,4'-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid](/img/structure/B14236340.png)

